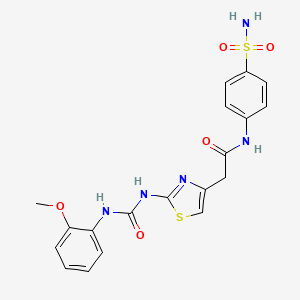
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O5S2 and its molecular weight is 461.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.
Structural Characteristics
The compound features:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Ureido Group : Capable of forming hydrogen bonds, enhancing biological interactions.
- Aromatic Substituents : Including a methoxyphenyl group which may improve lipophilicity and bioavailability.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Anticancer Properties : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have documented cytotoxic effects against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, indicating potential use in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Efficacy against various bacterial strains | |
| Enzyme Inhibition | Potential to inhibit specific enzyme pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and ureido groups may interact with enzymes involved in critical metabolic pathways.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The structural components may disrupt bacterial cell wall synthesis or function.
Case Studies
- Anticancer Efficacy : A study involving thiazole derivatives indicated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The presence of the methoxyphenyl group was noted to enhance this effect due to improved membrane permeability.
- Antimicrobial Testing : Another investigation tested various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating effective antimicrobial properties. The compound's structure was linked to its ability to penetrate bacterial membranes.
Synthesis Pathways
The synthesis of This compound typically involves several steps:
- Formation of the thiazole ring through the reaction of a suitable α-haloketone with thiourea.
- Creation of the ureido linkage by reacting the thiazole intermediate with an isocyanate derivative.
- Final coupling with an appropriate aniline derivative to yield the target compound.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Thiazole Formation | Reaction of α-haloketone with thiourea |
| Ureido Linkage Formation | Reaction with isocyanate |
| Final Coupling | Coupling with aniline derivative |
属性
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S2/c1-29-16-5-3-2-4-15(16)23-18(26)24-19-22-13(11-30-19)10-17(25)21-12-6-8-14(9-7-12)31(20,27)28/h2-9,11H,10H2,1H3,(H,21,25)(H2,20,27,28)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVIWKCLCMZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














